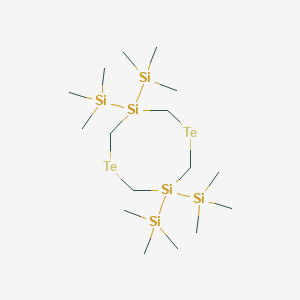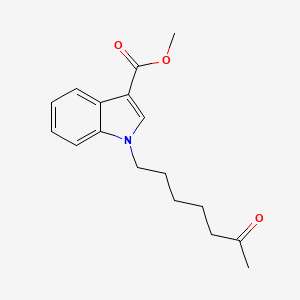
Methyl 1-(6-oxoheptyl)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(6-oxoheptyl)-1H-indole-3-carboxylate: is an organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure with a heptyl chain containing a ketone group attached to the indole ring, making it an interesting subject for chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(6-oxoheptyl)-1H-indole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with indole-3-carboxylic acid and 6-oxoheptanoic acid.
Esterification: The carboxylic acid group of indole-3-carboxylic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl indole-3-carboxylate.
Condensation Reaction: The methyl indole-3-carboxylate is then subjected to a condensation reaction with 6-oxoheptanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the indole ring.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex indole derivatives.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science: Used in the development of new materials with specific properties, such as fluorescence.
作用機序
The mechanism of action of Methyl 1-(6-oxoheptyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects. The indole ring’s ability to participate in hydrogen bonding and π-π interactions enhances its binding affinity to target molecules.
類似化合物との比較
Methyl 1-(6-oxoheptyl)-1H-pyrazole-5-carboxylate: Similar structure but with a pyrazole ring instead of an indole ring.
Methyl 1-(6-oxoheptyl)-1H-isoindole-1,3-dione: Contains an isoindole ring, offering different chemical properties.
Uniqueness:
Indole Ring: The presence of the indole ring in Methyl 1-(6-oxoheptyl)-1H-indole-3-carboxylate provides unique electronic properties and reactivity compared to other similar compounds.
Biological Activity: The compound’s specific structure allows it to interact with a distinct set of biological targets, making it valuable in medicinal chemistry.
特性
CAS番号 |
920513-99-1 |
|---|---|
分子式 |
C17H21NO3 |
分子量 |
287.35 g/mol |
IUPAC名 |
methyl 1-(6-oxoheptyl)indole-3-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-13(19)8-4-3-7-11-18-12-15(17(20)21-2)14-9-5-6-10-16(14)18/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3 |
InChIキー |
KIIUPQKPHFUONN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)
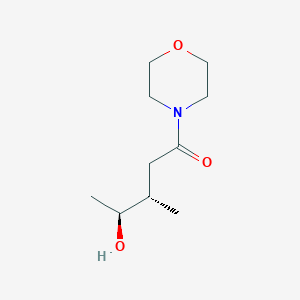
![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)
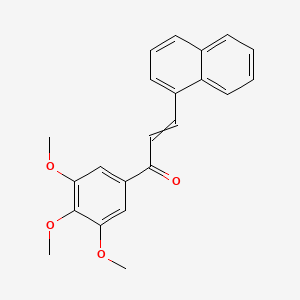

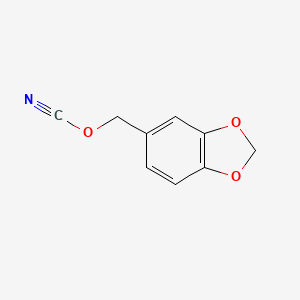
![2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-](/img/structure/B12616247.png)
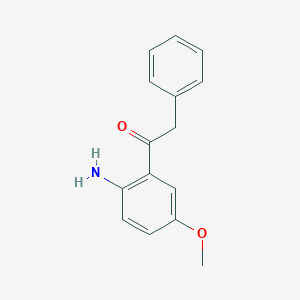
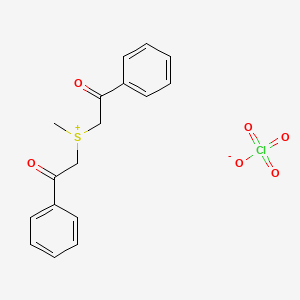
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-](/img/structure/B12616260.png)
-](/img/structure/B12616264.png)
![5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12616266.png)
![2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole](/img/structure/B12616272.png)
